Losartan Potassium
Overview
Description
Losartan is a medication primarily used to treat high blood pressure (hypertension) and to protect the kidneys from damage due to diabetes. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Losartan works by blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten. By blocking this action, losartan helps to relax blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Mechanism of Action
Target of Action
Cozaar, also known as Losartan, primarily targets the angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is a significant regulator of blood pressure .
Mode of Action
Losartan is an angiotensin II receptor blocker (ARB) . It works by blocking the action of angiotensin II , a natural substance that tightens blood vessels . By blocking the binding of angiotensin II to the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Pharmacokinetics
Losartan has a bioavailability of 25–35% . It is primarily bound to albumin in the blood and is metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life of Losartan is about 1.5–2 hours, and it is excreted via the kidneys (13–25%) and bile duct (50–60%) . The pharmacokinetics of Losartan and its active metabolite are linear with oral doses up to 200 mg .
Result of Action
The primary result of Losartan’s action is the lowering of blood pressure . By blocking the action of angiotensin II, Losartan allows blood vessels to relax and widen, which reduces blood pressure and allows the heart to pump more efficiently . This reduction in blood pressure can lower the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .
Action Environment
The action of Losartan can be influenced by various environmental factors. For instance, patients with hepatic insufficiency have about 50% lower total plasma clearance of Losartan and about 2-times higher oral bioavailability . Additionally, the antihypertensive effect of Losartan may diminish towards the end of the dosing interval .
Biochemical Analysis
Biochemical Properties
Cozaar plays a significant role in biochemical reactions. It inhibits the binding of angiotensin II to type 1 in tissue, specifically in the kidney and adrenal gland . This inhibition causes vasodilation and decreases sodium and water retention, thus lowering blood pressure .
Cellular Effects
Cozaar has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the angiotensin II receptor, Cozaar prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Molecular Mechanism
The molecular mechanism of Cozaar involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Cozaar and its active metabolite inhibit the angiotensin II receptor more potently than losartan itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cozaar change over time. It is stable under recommended storage conditions and is freely soluble in water and soluble in alcohol .
Dosage Effects in Animal Models
In animal models, the effects of Cozaar vary with different dosages . Cozaar can significantly ameliorate renal microvascular injury and protect renal function .
Metabolic Pathways
Cozaar is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .
Transport and Distribution
Cozaar is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
Given its mechanism of action, it is likely that Cozaar interacts with the angiotensin II receptor at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Losartan is synthesized through a multi-step process involving several key intermediates. One common method involves the reaction of a cyano-containing intermediate with an azide reagent in toluene in the presence of a catalyst. After the reaction, water is added to separate the reaction system into layers, and the middle layer is isolated. The product is then purified and crystallized .
Industrial Production Methods
In industrial settings, losartan is typically produced using a similar synthetic route but on a larger scale. The process involves the use of phase-transfer catalysts and other reagents to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of impurities, such as nitrosamines, which can be harmful .
Chemical Reactions Analysis
Types of Reactions
Losartan undergoes several types of chemical reactions, including:
Oxidation: Losartan can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the losartan molecule.
Substitution: Substitution reactions can occur at various positions on the losartan molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the synthesis and modification of losartan include azide reagents, phase-transfer catalysts, and solvents like toluene and dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of losartan include its active metabolites and various derivatives that can be used for further research and development .
Scientific Research Applications
Losartan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying angiotensin II receptor blockers and their interactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, diabetic nephropathy, and heart failure. .
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
Losartan is often compared with other ARBs, such as valsartan, candesartan, and irbesartan. While all these compounds work by blocking the action of angiotensin II, losartan has some unique properties:
Valsartan: Similar in action but has a longer half-life.
Candesartan: More potent but requires activation in the liver.
Irbesartan: Similar efficacy but different pharmacokinetic profile .
These comparisons highlight losartan’s unique balance of efficacy, safety, and pharmacokinetic properties, making it a widely used and studied ARB.
Properties
CAS No. |
124750-99-8 |
---|---|
Molecular Formula |
C22H22ClKN6O |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1 |
InChI Key |
XQGZJPMNGZVHQC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+] |
Appearance |
White to Off-White Solid |
antihypertensive | |
boiling_point |
682 °C |
brife_desc |
angiotensin II receptor antagonist, antihypertensive |
Color/Form |
Light yellow solid |
melting_point |
178-184 183.5-184.5 °C 183.5 - 184.5 °C |
11096-26-7 124750-99-8 |
|
physical_description |
Solid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% |
quantity |
Milligrams-Grams |
Related CAS |
124750-99-8 (mono-potassium salt) |
shelf_life |
2 years |
solubility |
1mg/mL 4.70e-03 g/L |
Synonyms |
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol Cozaar DuP 753 DuP-753 DuP753 Losartan Losartan Monopotassium Salt Losartan Potassium MK 954 MK-954 MK954 Monopotassium Salt, Losartan Potassium, Losartan Salt, Losartan Monopotassium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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